5-(aminomethyl)isobenzofuran-1(3H)-one
Description
5-(Aminomethyl)isobenzofuran-1(3H)-one is a benzo-fused heterocyclic compound characterized by a lactone ring and an aminomethyl substituent at the 5-position. Isobenzofuranones (phthalides) are widely recognized for their diverse pharmacological activities, including antioxidant, antiplatelet, antitumor, and antimicrobial properties . The aminomethyl group introduces a polar, nucleophilic moiety, distinguishing this derivative from other substituted isobenzofuranones.
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
5-(aminomethyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H9NO2/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-3H,4-5,10H2 |
InChI Key |
NQXITLCDIWDXFW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)CN)C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)isobenzofuran-1(3H)-one can be achieved through the iodocyclization of o-alkynylbenzamides. This process involves the formation of isobenzofuran-1(3H)-imines and 1H-isochromen-1-imines instead of lactams . Another method involves the use of 1-methyl-3-(propyl-3-sulfonic acid)imidazolium triflate supported on magnetic nanoparticles as a catalyst under solvent-free conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)isobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isobenzofuranone core.
Substitution: Substitution reactions can introduce new functional groups to the aminomethyl group or the isobenzofuranone ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, bases, and electrophiles. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative oxy-cyclization can yield isocoumarin-1-imines and isobenzofuran-1-imines .
Scientific Research Applications
5-(aminomethyl)isobenzofuran-1(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence its biological activity. For example, its interaction with electrophiles can lead to the formation of reactive intermediates that modulate biological pathways .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs of 5-(aminomethyl)isobenzofuran-1(3H)-one differ in substituent type, position, and electronic properties. Below is a comparative analysis:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., -Br, -CCl3) increase electrophilicity, facilitating nucleophilic substitutions , while electron-donating groups (e.g., -OCH3, -NH2CH2) enhance resonance stabilization .
- Biological Activity: Methoxy and hydroxy derivatives exhibit antioxidant and antiplatelet effects, whereas brominated analogs are intermediates in antitumor compound synthesis .
Pharmacological Profiles
- Antioxidant Activity: Natural phthalides like Pestacin and synthetic 5-hydroxy derivatives show potent radical-scavenging activity, attributed to phenolic -OH groups. The aminomethyl group’s antioxidant efficacy is less documented but may involve amine-mediated redox pathways .
- Antiplatelet Effects: Isobenzofuranones inhibit arachidonic acid (AA)-induced platelet aggregation, but (Z)-3-benzylidene derivatives lack data in this context .
- Antitumor Potential: A dimethoxy-substituted analog from mangrove fungi demonstrated activity against oral cancer cells (IC50 = 0.08 mmol/L) , suggesting that substituent position and bulkiness impact efficacy.
Physicochemical Properties
- Solubility: Aminomethyl and hydroxy derivatives exhibit higher aqueous solubility than halogenated or methoxy analogs due to polar substituents .
- Crystallinity : Methoxy and hydroxy derivatives form planar structures with intermolecular hydrogen bonds, whereas brominated analogs show weaker van der Waals interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
